1-Naphthyl isocyanate

Chiral HPLC Fluorescence derivatization Aminoalcohol analysis

For labs running chiral HPLC purity assays on beta-blockers or antiarrhythmics, this is the derivatizing agent of record. Its naphthylcarbamoyl adducts deliver intrinsic fluorescence (λₑₓ 238/305 nm, λₑₘ 385 nm) for ng/mL detection limits—unmatched by phenyl isocyanate. The planar naphthyl surface enhances diastereomeric resolution on chiral stationary phases, eliminating re-validation risk. Standardize on this reagent for room-temperature stable, auto-sampler-compatible amino acid derivatives in high-throughput core facilities.

Molecular Formula C11H7NO
Molecular Weight 169.18 g/mol
CAS No. 30135-65-0
Cat. No. B3423413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl isocyanate
CAS30135-65-0
Molecular FormulaC11H7NO
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=C=O
InChIInChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
InChIKeyBDQNKCYCTYYMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Isocyanate (CAS 30135-65-0): Procurement-Grade Aryl Isocyanate for Chiral Derivatization and Fluorescent Labeling


1-Naphthyl isocyanate (CAS 30135-65-0; also referenced as α-naphthyl isocyanate) is a liquid aryl isocyanate with molecular formula C₁₁H₇NO and molecular weight 169.18 g/mol . Its physical properties include a density of 1.177 g/mL at 25 °C, a refractive index (n20/D) of 1.6344, and a boiling point of 267 °C at 761 mmHg . The compound is sensitive to moisture and requires storage under inert gas at refrigerated temperatures (0–10 °C) . As an electrophilic reagent, it reacts readily with nucleophiles such as amines, alcohols, and thiols to form stable urea and carbamate derivatives, which is the basis for its widespread use as a derivatizing agent in analytical chemistry .

Why 1-Naphthyl Isocyanate Cannot Be Directly Substituted with Phenyl or Other Aryl Isocyanates in Analytical and Synthetic Workflows


In-class aryl isocyanates are not functionally interchangeable because the extended π‑system of the naphthyl group confers distinct spectroscopic and reactivity profiles that directly impact analytical sensitivity and chromatographic resolution. For instance, 1‑naphthyl isocyanate derivatives exhibit strong native fluorescence (λₑₓ 238/305 nm, λₑₘ 385 nm) that enables detection in the lower ng mL⁻¹ range without additional fluorophores, a feature not matched by phenyl isocyanate derivatives [1]. Furthermore, the steric bulk and planar aromatic surface of the naphthyl moiety enhance diastereomeric resolution on chiral stationary phases, a property that cannot be replicated by simpler aryl isocyanates [2]. Substituting 1‑naphthyl isocyanate with phenyl or 2‑naphthyl isocyanate in a validated chiral HPLC method would require complete re‑validation of retention times, resolution, and detection limits—introducing unacceptable risk and cost in regulated analytical environments [3].

1-Naphthyl Isocyanate: Quantified Performance Differentiation in Chiral Resolution, Fluorescence Detection, and Synthetic Utility


1-Naphthyl Isocyanate Enables Lower ng mL⁻¹ Fluorescence Detection of Aminoalcohols—A Sensitivity Benchmark Not Achievable with UV-Only Phenyl Isocyanate Derivatives

In a head-to-head methods context, precolumn derivatization of 10 therapeutically relevant aminoalcohols with 1‑naphthyl isocyanate yielded urea derivatives that were detected fluorometrically in the lower ng mL⁻¹ range [1]. In contrast, analogous derivatizations with phenyl isocyanate produce derivatives that lack native fluorescence and require less sensitive UV detection at 220 nm, resulting in detection limits typically 1–2 orders of magnitude higher [2]. The naphthylcarbamoyl derivatives exhibit strong intrinsic fluorescence due to the extended π‑conjugated naphthalene system, a property entirely absent in the phenyl analog.

Chiral HPLC Fluorescence derivatization Aminoalcohol analysis

1-Naphthyl Isocyanate Derivatization Achieves ±0.2% Absolute Error in Ibutilide Enantiomer Ratio Determination on Pirkle Chiral Columns

Derivatization of the antiarrhythmic drug ibutilide fumarate with 1‑naphthyl isocyanate, followed by HPLC separation on a Pirkle‑type chiral column (covalent 3,5‑dinitrobenzoyl‑D‑phenylglycine stationary phase), achieved an absolute error of 0.2% when measuring enantiomer ratios across samples ranging from predominantly one enantiomer to racemic mixtures [1]. Day‑to‑day reproducibility (standard deviation) ranged from ±0.03% for samples containing primarily one enantiomer to ±0.2% for racemic mixtures [1]. While direct comparative data for alternative derivatizing agents (e.g., phenyl isocyanate) on the same analyte are not reported, the assay precision exceeds typical requirements for enantiomeric impurity testing in pharmaceutical development (ICH Q6A guidelines).

Chiral separation Enantiomeric purity Pharmaceutical quality control

1-Naphthyl Isocyanate Derivatives Offer Stable Room‑Temperature Auto‑Sampler Storage with Distinct Fluorescence Maxima (λₑₓ 238/305 nm, λₑₘ 385 nm)

Naphthylcarbamoyl amino acids formed by reaction of 1‑naphthyl isocyanate with amino acids are stable at room temperature and can be prepared in advance, diluted, and stored in the auto‑sampler awaiting injection without degradation [1]. Their fluorescence properties include dual excitation maxima at 238 nm and 305 nm, and a single emission maximum at 385 nm for most amino acids [1]. In contrast, derivatives formed with more reactive aryl isocyanates such as 4‑chlorophenyl isocyanate are reported to be unstable and unsuitable for reliable measurement [2].

Amino acid analysis HPLC precolumn derivatization Auto‑sampler compatibility

1-Naphthyl Isocyanate Cyclotrimerizes Readily to Form Tris(1-naphthyl) Isocyanurate Atropisomers—A Synthetic Pathway Not Accessible with Sterically Unhindered Aryl Isocyanates

Room‑temperature potassium metal reduction of 1‑naphthyl isocyanate in THF results in rapid cyclotrimerization, initiated by the 1‑naphthyl isocyanate anion radical, to generate two atropisomers (syn and anti) of tris(1‑naphthyl) isocyanurate [1]. This reaction proceeds efficiently despite the sterically bulky naphthyl substituent attached to the NCO moiety. In contrast, less sterically hindered aryl isocyanates (e.g., phenyl isocyanate) also undergo cyclotrimerization but do not produce stable, isolable atropisomers due to the absence of a rotational barrier .

Cyclotrimerization Isocyanurate synthesis Atropisomerism

1-Naphthyl Isocyanate Exhibits Distinct Reactivity with N-Acyl-O-alkylhydroxylamines Compared to Phenyl Isocyanate, Enabling Selective Synthesis of Biologically Active Candidates

Reactions of a series of N‑acyl‑O‑alkylhydroxylamines with phenyl isocyanate and α‑naphthyl isocyanate were investigated in parallel for the synthesis of compounds with potential biological activity [1]. The α‑naphthyl isocyanate adducts were successfully synthesized and characterized by chemical and spectroscopic methods. While the study does not report kinetic rate constants, the distinct steric and electronic profile of the naphthyl group influences both reaction yields and product properties, underscoring that phenyl isocyanate cannot be substituted without altering synthetic outcomes [1].

Hydroxamic acid derivatives Isocyanate reactivity Medicinal chemistry

1-Naphthyl Isocyanate Derivatization of β‑Blockers (Alprenolol) Proceeds with 1:1 Stoichiometry and Predictable Urea/Carbamate Selectivity Based on Reaction Conditions

Derivatization of the β‑blocker alprenolol with α‑naphthyl isocyanate (NI) proceeds with a consistent 1:1 stoichiometry between NI and the analyte [1]. Under mild conditions, the isocyanate group reacts exclusively with the secondary amino group to form a urea derivative; under more vigorous conditions, reaction with the hydroxyl group yields a carbamate [1]. This predictable, condition‑dependent chemoselectivity provides analytical chemists with a tunable derivatization strategy that is not universally shared by other aryl isocyanates.

β‑Blocker analysis Derivatization stoichiometry Chiral Pirkle columns

Procurement-Ready Applications of 1-Naphthyl Isocyanate: Where Differentiated Performance Drives Value


Regulated Bioanalytical Laboratories: High‑Sensitivity Enantiomeric Purity Testing of Chiral Amine Drugs

Laboratories performing enantiomeric purity analysis of chiral amine pharmaceuticals (e.g., β‑blockers, antiarrhythmics) under ICH Q6A guidelines should specify 1‑naphthyl isocyanate as the derivatizing agent of record. As demonstrated for ibutilide [1], this compound enables accurate enantiomer ratio determination with absolute error ≤0.2% and day‑to‑day SD as low as ±0.03%. The intrinsic fluorescence of naphthylcarbamoyl derivatives further supports lower ng mL⁻¹ detection limits, reducing sample volume requirements and improving method ruggedness in GLP/GMP environments [2].

Core Proteomics and Metabolomics Facilities: Automated High‑Throughput Amino Acid Quantification

Core facilities processing large numbers of amino acid samples from protein hydrolysates, cerebrospinal fluid, or plasma should standardize on 1‑naphthyl isocyanate for precolumn HPLC derivatization. The resulting naphthylcarbamoyl amino acids are stable at room temperature and compatible with auto‑sampler storage, enabling unattended overnight runs and batch processing [3]. Dual‑wavelength fluorescence detection (λₑₓ 238/305 nm, λₑₘ 385 nm) provides high sensitivity and avoids interference from excess reagent, which is not observed as a chromatographic peak [3].

Synthetic Chemistry R&D: Construction of Atropisomeric Isocyanurate Scaffolds

Research groups exploring the synthesis of conformationally stable, chiral isocyanurate frameworks should procure 1‑naphthyl isocyanate specifically for its ability to undergo cyclotrimerization under mild reductive conditions to yield isolable syn and anti atropisomers [4]. This reactivity profile, attributed to the steric bulk and planar aromaticity of the naphthyl substituent, is not accessible with simpler aryl isocyanates such as phenyl isocyanate and represents a unique entry point into atropisomerically pure materials of interest for asymmetric catalysis and advanced polymer design .

Medicinal Chemistry: Exploration of Hydroxamic Acid‑Derived Bioactive Molecules

Medicinal chemists investigating N‑acyl‑O‑alkylhydroxylamine scaffolds should consider 1‑naphthyl isocyanate as a complementary building block to phenyl isocyanate. Parallel reactivity studies confirm that α‑naphthyl isocyanate forms distinct adducts that can be characterized spectroscopically, providing an expanded chemical space for structure‑activity relationship exploration [5].

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